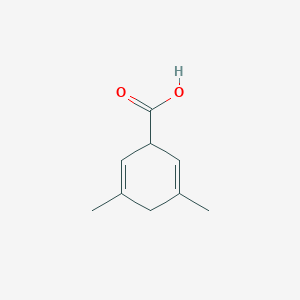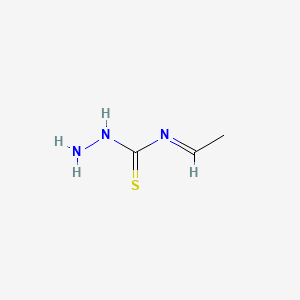
Hydrazinecarbothioamide, 2-ethylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde thiosemicarbazone is an organic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a thiosemicarbazone moiety that can coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetaldehyde thiosemicarbazone can be synthesized through a condensation reaction between acetaldehyde and thiosemicarbazide. The general procedure involves adding a solution of acetaldehyde in methanol to a hot solution of thiosemicarbazide in methanol. The mixture is then stirred and refluxed for about four hours. After cooling, the solution is filtered, and the filtrate is concentrated to half its volume. Slow evaporation of the concentrate at room temperature yields the desired crystals, which are then collected by filtration, washed with cold ethanol, and dried in a vacuum .
Industrial Production Methods
While specific industrial production methods for acetaldehyde thiosemicarbazone are not widely documented, the general synthetic route described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different thiosemicarbazide derivatives.
Applications De Recherche Scientifique
Acetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Acetaldehyde thiosemicarbazone and its derivatives have shown potential as anticancer agents.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science.
Mécanisme D'action
The mechanism by which acetaldehyde thiosemicarbazone exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of metal complexes that interact with biological targets. For example, in anticancer applications, the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Acetaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Furan-2-carbaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde thiosemicarbazone
- Thiophene-2-acetaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde-N-ethyl thiosemicarbazone
These compounds share similar structural features but differ in their specific functional groups and metal coordination properties. Acetaldehyde thiosemicarbazone is unique due to its specific aldehyde group, which influences its reactivity and coordination behavior .
Propriétés
Numéro CAS |
2302-95-6 |
|---|---|
Formule moléculaire |
C3H7N3S |
Poids moléculaire |
117.18 g/mol |
Nom IUPAC |
(3E)-1-amino-3-ethylidenethiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-3(7)6-4/h2H,4H2,1H3,(H,6,7)/b5-2+ |
Clé InChI |
CNBVBIQXEDJEJG-GORDUTHDSA-N |
SMILES isomérique |
C/C=N/C(=S)NN |
SMILES canonique |
CC=NC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


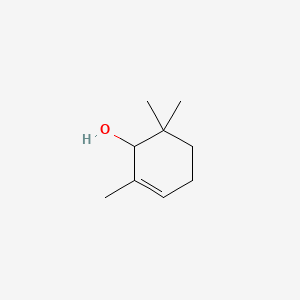
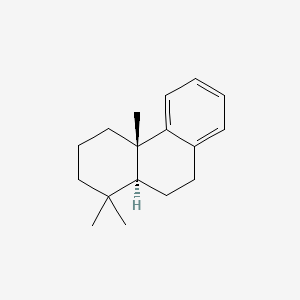
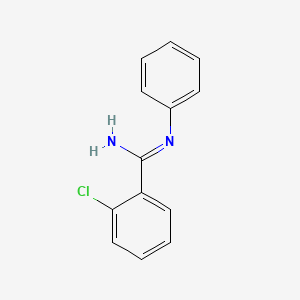
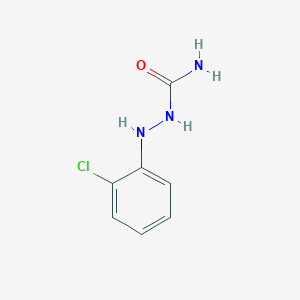
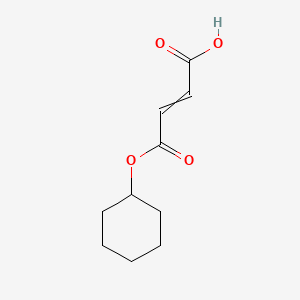
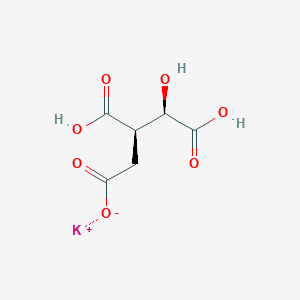

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
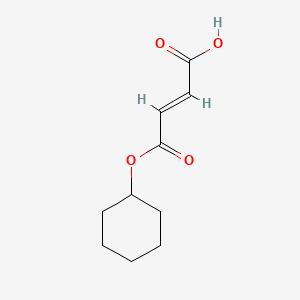
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
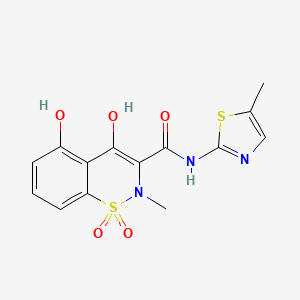
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
